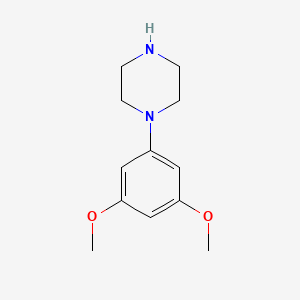

1-(3,5-Dimethoxyphenyl)piperazine

描述

Historical Trajectories and Current Landscape of Piperazine (B1678402) Derivatives in Drug Discovery

The journey of piperazine in medicine began with its use as a solvent for uric acid and later as an anthelmintic agent in the 1950s. nih.gov Its mode of action in treating parasitic worm infections involves paralyzing the parasites, allowing the host to expel them. nih.gov This initial application, however, only scratched the surface of the therapeutic potential held within the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions. mdpi.com

Over the decades, the versatility of the piperazine scaffold has been extensively explored, leading to its incorporation into a wide range of drugs with diverse pharmacological activities. nih.govmdpi.com The two nitrogen atoms of the piperazine ring provide handles for chemical modification, allowing for the attachment of various pharmacophores to modulate the compound's biological activity and pharmacokinetic properties. nih.gov This has led to the development of piperazine-containing drugs for numerous therapeutic applications, including antipsychotic, antidepressant, anxiolytic, anticancer, and antimicrobial agents. mdpi.comnih.govnih.gov

The current landscape of drug discovery continues to see the piperazine scaffold as a cornerstone in the development of new medicines. Its ability to improve water solubility and/or target affinity has led to its inclusion in many recently approved drugs. nih.gov The adaptability of the piperazine ring allows medicinal chemists to fine-tune the properties of a molecule to achieve desired therapeutic effects, solidifying its status as a "privileged scaffold" in medicinal chemistry. nih.gov

The Foundational Role of 1-(3,5-Dimethoxyphenyl)piperazine as a Chemical Scaffold

This compound has emerged as a particularly valuable building block in medicinal chemistry. nih.gov The presence of the 3,5-dimethoxyphenyl group attached to the piperazine ring confers specific chemical and pharmacological properties that make it an attractive starting point for the synthesis of new drug candidates. nih.gov The dimethoxy substitution pattern on the phenyl ring can influence the molecule's interaction with biological targets and its metabolic stability. nih.gov

The utility of this compound as a scaffold is exemplified in the synthesis of novel derivatives with potential therapeutic applications. For instance, researchers have utilized a derivative, this compound-2,5-dione, as a starting material to create a series of 1,4-disubstituted piperazine-2,5-dione derivatives. nih.gov In these studies, various acyl groups were attached to the second nitrogen of the piperazine ring to explore their potential as antioxidant agents. nih.gov This work highlights how the this compound core can be systematically modified to generate a library of compounds for biological screening.

The following table showcases a selection of these derivatives, demonstrating the versatility of the scaffold in accommodating different chemical moieties.

| Compound ID | Substituent at N-4 |

| 9h | 4-Fluorobenzoyl |

| 9l | 3-Bromobenzoyl |

| 9r | 3-Cyclopentylpropanoyl |

| 9s | 2-Methoxyacetyl |

Table 1: Examples of derivatives synthesized from a this compound-2,5-dione scaffold. Data sourced from nih.govnih.gov.

Articulation of Research Objectives and Scientific Rationale

The scientific rationale for investigating this compound and its derivatives is rooted in the established pharmacological importance of the arylpiperazine motif, particularly in the field of neuropharmacology. Arylpiperazine derivatives are known to interact with various receptors in the central nervous system (CNS), including serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.govacs.orgbg.ac.rs This interaction forms the basis for their investigation as potential treatments for a range of neurological and psychiatric disorders.

A primary research objective is the development of novel ligands for serotonin receptors, particularly the 5-HT1A subtype. mdpi.comacs.org The 1-(2-methoxyphenyl)piperazine (B120316) moiety is a well-established pharmacophore for 5-HT1A receptor ligands, and by extension, the 3,5-dimethoxy substitution pattern of the compound in focus offers a unique electronic and steric profile for exploring structure-activity relationships at this receptor. nih.govnih.govmdpi.com The development of selective 5-HT1A receptor ligands is a key strategy in the search for new antidepressants and anxiolytics. mdpi.com

Furthermore, the arylpiperazine structure is a common feature in many antipsychotic drugs. bg.ac.rs Research is therefore directed towards synthesizing and evaluating derivatives of this compound for their potential as dopamine D2 receptor antagonists, a key mechanism of action for many neuroleptic medications. nih.gov The goal is to develop new antipsychotic agents with improved efficacy and reduced side effect profiles compared to existing treatments. bg.ac.rs

Beyond neuropharmacology, the versatile nature of the piperazine scaffold has led to the exploration of this compound derivatives for other therapeutic areas, including as anticancer and antimicrobial agents. mdpi.comnih.gov The research objective in these areas is to leverage the core structure to develop compounds with potent and selective activity against cancer cells or pathogenic microbes.

The following table summarizes some of the research findings for derivatives of this compound-2,5-dione, illustrating the diverse biological activities being investigated.

| Compound ID | Investigated Activity | Key Finding |

| 9r | Antioxidant | Exhibited the best antioxidative activity in protecting SH-SY5Y cells from H2O2-induced oxidative damage. nih.gov |

| General Series (9a-s) | Antioxidant | Most tested compounds could effectively protect SH-SY5Y cells from H2O2-induced oxidative damage at 20 μM. nih.gov |

Table 2: Research findings for derivatives of this compound-2,5-dione. Data sourced from nih.gov.

Structure

3D Structure

属性

IUPAC Name |

1-(3,5-dimethoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-15-11-7-10(8-12(9-11)16-2)14-5-3-13-4-6-14/h7-9,13H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWMQOCYJSUFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2CCNCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371202 | |

| Record name | 1-(3,5-dimethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53557-93-0 | |

| Record name | 1-(3,5-dimethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-dimethoxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 1 3,5 Dimethoxyphenyl Piperazine

Classical and Contemporary Synthetic Pathways to 1-(3,5-Dimethoxyphenyl)piperazine

The construction of the this compound core can be achieved through several synthetic routes, each with its own set of advantages and applications. These methods often involve either the formation of the piperazine (B1678402) ring onto a pre-existing dimethoxyphenyl group or the coupling of a complete piperazine moiety with a suitable dimethoxyphenyl precursor.

Direct Amination Approaches for Piperazine Ring Formation

Direct amination reactions represent a powerful and widely used strategy for the synthesis of arylpiperazines. These methods typically involve the coupling of an aryl halide or a related derivative with piperazine. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are prominent in this context. nih.govnih.gov These reactions allow for the formation of the C-N bond between the 3,5-dimethoxyphenyl ring and the piperazine nitrogen under relatively mild conditions.

For instance, the coupling of an aryl bromide with unprotected piperazine can be efficiently carried out using a Palladium/BINAP catalyst system. nih.gov Optimization of the base and solvent system is crucial for achieving high yields. nih.govresearchgate.net A common approach involves using a strong base like sodium tert-butoxide (NaOtBu) in a solvent such as toluene (B28343) or o-xylene. chemicalbook.com The use of N-Boc-piperazine is also a successful strategy, which allows for subsequent deprotection to yield the desired secondary amine. researchgate.netchemicalbook.com

A related classical approach involves the reaction of an aniline (B41778) derivative with a bis(2-haloethyl)amine. For example, the synthesis of a similar compound, 1-(3,5-dichloro-4-methoxyphenyl)piperazine, was achieved by refluxing 3,5-dichloro-4-methoxyaniline (B1338829) with bis-(2-chloroethyl)amine hydrochloride in n-butanol, followed by the addition of a base like potassium carbonate. prepchem.com

Recent advancements in direct C-H amination offer promising alternatives, potentially bypassing the need for pre-functionalized aryl halides. nih.gov These methods are continually being developed to provide more efficient and environmentally friendly routes to arylpiperazines. organic-chemistry.org

Strategized Bromination and Methylation Reactions for Dimethoxy Group Introduction

The 3,5-dimethoxyphenyl moiety is a key structural feature, and its synthesis often begins from more readily available precursors. The introduction of the two methoxy (B1213986) groups at the meta positions of the phenyl ring is a critical step. A common precursor for this is 3,5-dihydroxybenzoic acid. orgsyn.org

The synthesis of 3,5-dimethoxyaniline, a key intermediate, can be achieved from 3,5-dihydroxybenzoic acid through a sequence of reactions. While direct methylation of 3,5-dihydroxybenzoic acid can be challenging, a more common route involves the functionalization of other benzoic acid derivatives. orgsyn.org For example, the sulfonation of benzoic acid can lead to a disulfonic acid, which can then be converted to 3,5-dihydroxybenzoic acid via an alkaline fusion. orgsyn.org

Once a suitable dihydroxyaromatic compound is obtained, the methoxy groups are typically introduced via a Williamson ether synthesis, using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Alternatively, starting from a different precursor, strategic bromination can be employed. For example, the synthesis of 1-bromo-3,5-dimethoxybenzene (B32327), another important precursor, allows for subsequent coupling reactions to form the desired arylpiperazine. chemicalbook.com

Utilization of Precursors and Base-Catalyzed Transformations

The synthesis of this compound often relies on the use of well-chosen precursors and base-catalyzed reactions. A common and effective method is the reaction between a suitable 3,5-dimethoxyphenyl precursor, such as 1-bromo-3,5-dimethoxybenzene or 3,5-dimethoxyaniline, and piperazine or a protected form of it. chemicalbook.comontosight.ai

Base catalysis is fundamental to these transformations, facilitating the nucleophilic substitution or coupling reaction. nih.gov Common bases include inorganic carbonates like potassium carbonate prepchem.com and strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov The choice of base and solvent is critical and is often optimized to maximize the reaction yield. nih.govresearchgate.net

For example, a palladium-catalyzed amination of an aryl bromide with piperazine can be effectively carried out in a toluene-DBU solvent system. nih.gov Another method describes the reaction of m-bromoanisole (a related precursor) with a large excess of piperazine in the presence of sodium tert-butoxide in o-xylene, which resulted in a high yield of the corresponding N-arylpiperazine. chemicalbook.com

The following table summarizes a typical base-catalyzed synthesis of an N-arylpiperazine, illustrating the roles of the different components.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| m-Bromoanisole | Piperazine | Palladium-based catalyst | NaOBut | o-xylene | 120 °C | 96% | chemicalbook.com |

Synthesis of Novel Analogues and Hybrid Structures Incorporating the this compound Moiety

The this compound scaffold serves as a versatile building block for the creation of more complex molecules with potential therapeutic applications. ontosight.ai The secondary amine of the piperazine ring provides a convenient handle for further functionalization.

N-Alkylation Strategies for Piperazine Ring Modification

N-alkylation is a primary method for derivatizing the piperazine ring. nih.gov This reaction involves the introduction of an alkyl group onto the second nitrogen atom of the piperazine. Standard methods for N-alkylation include nucleophilic substitution with alkyl halides or sulfonates, and reductive amination. nih.gov

For example, novel derivatives have been synthesized by reacting this compound with various electrophiles. These reactions can introduce a wide range of functional groups, leading to libraries of compounds for biological screening. The synthesis of hybrid molecules, such as those combining the this compound moiety with other pharmacophores like 1,3,5-triazines, has been explored to develop new anticancer agents. nih.gov In these syntheses, the piperazine nitrogen acts as a nucleophile, attacking an electrophilic center on the triazine ring. nih.gov

Multicomponent Reaction Approaches (e.g., Kabachnik-Fields Reaction)

Multicomponent reactions (MCRs) offer an efficient and atom-economical way to generate molecular diversity from simple starting materials in a single step. The Kabachnik-Fields reaction is a classic MCR that produces α-aminophosphonates from an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound like a dialkyl phosphite. nih.govorganic-chemistry.org

In the context of this compound, this secondary amine can participate in the Kabachnik-Fields reaction. nih.govmdpi.com This would involve reacting this compound with an aldehyde or ketone and a dialkyl phosphite, often under solvent-free conditions or with microwave irradiation to accelerate the reaction. nih.govmdpi.com The mechanism can proceed through either an imine or an α-hydroxyphosphonate intermediate, depending on the reactants. semanticscholar.org This approach allows for the direct installation of an α-phosphonylated alkyl group onto the piperazine nitrogen, creating a novel class of derivatives.

The use of catalysts, though sometimes unnecessary under microwave conditions, can influence the reaction. mdpi.comresearchgate.net Catalysts like magnesium perchlorate (B79767) or indium(III) chloride have been shown to be effective in promoting the Kabachnik-Fields reaction. organic-chemistry.org

The following table outlines the general components of a Kabachnik-Fields reaction involving an arylpiperazine.

| Amine Component | Carbonyl Component | Phosphorus Component | Product | Key Features | Reference |

|---|---|---|---|---|---|

| This compound | Aldehyde or Ketone | Dialkyl Phosphite | α-Aminophosphonate derivative | Three-component, one-pot synthesis | nih.govorganic-chemistry.org |

Design and Synthesis of Conjugates and Hybrid Molecules

The this compound moiety is a valuable building block in the design of complex molecules, including conjugates and hybrids aimed at producing new therapeutic agents. benthamdirect.com The synthesis of these molecules often involves coupling the piperazine nitrogen with various molecular fragments to enhance or introduce new biological activities. lew.ronih.gov

A common strategy involves the reaction of this compound with electrophilic reagents. For instance, it can be acylated with acid chlorides or activated carboxylic acids to form amide bonds. researchgate.net One documented synthesis involves reacting this compound with 3,5-dinitrobenzoyl chloride to create a new derivative. Similarly, it can be alkylated with compounds containing a suitable leaving group, such as a halide, to form new carbon-nitrogen bonds.

The creation of hybrid molecules often leverages the principles of fragment-based drug discovery, where the this compound core is combined with other pharmacophores. For example, it has been incorporated into hybrid structures containing coumarin, isatin (B1672199), and 1,2,4-triazole (B32235) moieties. lew.ro These synthetic efforts aim to generate molecules with multi-target affinities, a desirable trait in the treatment of complex diseases. nih.gov

The table below provides examples of hybrid molecules synthesized using the this compound scaffold.

Table 1: Examples of this compound Hybrid Molecules

| Hybrid Molecule Class | Synthetic Approach | Resulting Moiety |

| Coumarin Hybrids | Condensation with coumarin-based carbohydrazides | Coumarin-piperazine conjugate |

| Isatin Hybrids | Reaction with isatin derivatives | Isatin-piperazine conjugate |

| Triazole Hybrids | Cyclization reactions involving piperazine-substituted intermediates | Triazole-piperazine conjugate |

Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

The definitive identification and purity verification of this compound and its derivatives rely on a suite of advanced analytical techniques. ontosight.ai These methods are crucial for confirming the successful synthesis of target compounds and for ensuring their suitability for further investigation.

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound derivatives. researchgate.netresearchgate.net

¹H NMR provides detailed information about the proton environment in the molecule. For the parent compound, characteristic signals include those for the aromatic protons of the dimethoxyphenyl ring, the methoxy group protons, and the protons of the piperazine ring. researchgate.net In derivatives, shifts in these signals can confirm the site of substitution. researchgate.net

¹⁹F NMR is employed when fluorine atoms are incorporated into the derivatives, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

The table below summarizes typical NMR data for this compound.

Table 2: Typical NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~6.1 | m | Aromatic C-H |

| ¹H | ~3.8 | s | Methoxy (-OCH₃) |

| ¹H | ~3.1 | t | Piperazine N-CH₂ |

| ¹H | ~3.0 | t | Piperazine N-CH₂ |

| ¹³C | ~161 | s | Aromatic C-O |

| ¹³C | ~154 | s | Aromatic C-N |

| ¹³C | ~98 | s | Aromatic C-H |

| ¹³C | ~94 | s | Aromatic C-H |

| ¹³C | ~55 | q | Methoxy (-OCH₃) |

| ¹³C | ~51 | t | Piperazine N-CH₂ |

| ¹³C | ~46 | t | Piperazine N-CH₂ |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of synthesized compounds and for obtaining information about their fragmentation patterns. acs.orgauburn.edu High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule, thus confirming its chemical formula. nih.gov

In the analysis of this compound derivatives, the molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) is a key piece of data. acs.org Fragmentation patterns can also provide structural insights, often showing cleavage within the piperazine ring or loss of substituents. nih.gov

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of this compound will show characteristic absorption bands for:

C-H stretching from the aromatic and aliphatic parts of the molecule. niscpr.res.in

C-O stretching from the methoxy groups.

C-N stretching from the piperazine ring.

Aromatic C=C stretching . niscpr.res.in

When the compound is derivatized, new bands will appear, such as a strong C=O stretching band in the case of acylation. researchgate.net

Chromatographic Methods for Purity and Identity Confirmation (e.g., HPLC, UPLC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and its derivatives, as well as for separating reaction mixtures. unodc.org

Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. nih.gov The retention factor (Rf) value is a characteristic property of a compound under a specific set of chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are highly sensitive and quantitative methods for determining purity. jocpr.comsielc.com A pure compound will typically show a single peak in the chromatogram. These methods can be coupled with UV detectors or mass spectrometers (LC-MS) for enhanced detection and identification capabilities. core.ac.uk

Pharmacological Characterization and Molecular Target Engagement

Serotonergic System Interactions of 1-(3,5-Dimethoxyphenyl)piperazine

The interaction of arylpiperazines with the serotonin (B10506) system is a cornerstone of their pharmacology. The position of substituents on the phenyl ring is known to be a critical determinant of affinity and functional activity at various 5-HT receptor subtypes.

Agonistic and Antagonistic Profiles at Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT2C, 5-HT7R)

Derivatives of 1-(2-methoxyphenyl)piperazine (B120316) are often utilized as structural motifs in the design of high-affinity 5-HT1A receptor ligands. mdpi.comnih.govbg.ac.rssemanticscholar.org Similarly, the activity of phenylpiperazines at the 5-HT2C receptor has been studied, with some meta-substituted compounds predicted to act as agonists. nih.govnih.gov The 5-HT7 receptor is another significant target for this class of compounds. nih.govnih.gov However, specific studies detailing the binding affinities (Ki values) or the functional efficacy (agonist, antagonist, or partial agonist activity) of this compound at the 5-HT1A, 5-HT2C, or 5-HT7 receptors could not be identified.

Modulation of Serotonin Transporter Activity

The serotonin transporter (SERT) is a key target for many antidepressant medications. nih.govnih.gov While some piperazine-containing compounds are known to inhibit serotonin reuptake, research specifically quantifying the inhibitory potency (e.g., IC50 value) of this compound at SERT is not available in the reviewed literature.

Investigation of Dopaminergic System Engagement

Arylpiperazines frequently exhibit affinity for dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, which are important targets for antipsychotic medications. bg.ac.rsmdpi.comnih.govacs.orgnih.govnih.gov The nature and position of the aryl substituent significantly influence this interaction. For instance, the 1-(2,3-dichlorophenyl)piperazine moiety is a common feature in ligands with high affinity and selectivity for the D3 receptor. acs.orgnih.gov However, dedicated studies measuring the binding profile of this compound at dopamine receptor subtypes have not been found.

Exploration of Glutamatergic System Modulation

The glutamatergic system, particularly N-methyl-D-aspartate (NMDA) and metabotropic glutamate (mGlu) receptors, presents another avenue for the action of novel psychoactive compounds. medchemexpress.com Certain N-aryl piperazine (B1678402) derivatives have been identified as positive allosteric modulators of the mGlu5 receptor, suggesting a potential role for this chemical class in modulating glutamatergic neurotransmission. nih.govnih.govsemanticscholar.org Nevertheless, there is currently no direct evidence or specific research linking this compound to any activity within the glutamatergic system.

Ligand Activity at Sigma Receptors

Profiling at Sigma-2 Receptor (σ2R)

While specific binding affinity data for this compound at the sigma-2 receptor (σ2R) is not extensively detailed in published research, the piperazine scaffold is a well-established feature in many high-affinity sigma receptor ligands. nih.govupenn.edursc.org The pharmacological profile of related piperazine-containing molecules provides context for its potential interaction with σ2R.

For instance, studies on a series of piperazine analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) have explored the structural requirements for high-affinity σ2R binding. nih.gov These studies indicate that both nitrogen atoms within the piperazine ring are important for optimal binding to the σ2 receptor. nih.gov Another compound, D04, which incorporates an N-phenylpiperazine structure, demonstrated a high binding affinity for the σ2R with a Kᵢ value of 19.9 ± 4.7 nM, although it also displayed significant affinity for the sigma-1 receptor (σ1R). upenn.edu

| Compound | σ2R Kᵢ (nM) | σ1R Kᵢ (nM) |

|---|---|---|

| PB28 | 0.68 | 0.38 |

| Compound 59 (Small N-cyclohexylpiperazine) | 4.70 | Data not available |

| Compound D04 (N-phenylpiperazine derivative) | 19.9 ± 4.7 | 42.4 ± 3.5 |

Interaction with Other Biological Macromolecules and Enzymes

Specific data on the direct inhibitory activity of this compound against various cytochrome P450 (CYP) isoenzymes is limited. However, research on structurally similar methoxyphenylpiperazine and other phenylpiperazine analogues indicates that this class of compounds frequently interacts with the CYP system. researchgate.net

Studies on 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) have shown that its metabolism, specifically O-demethylation, is predominantly catalyzed by the CYP2D6 enzyme. researchgate.net Broader investigations into a range of piperazine-based compounds have revealed significant inhibitory effects across multiple CYP isoenzymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9, with each analogue presenting a distinct inhibitory profile. researchgate.net For example, various methoxyphenylpiperazine compounds were shown to have significant inhibitory effects on CYP2D6. researchgate.net This suggests that compounds containing the methoxyphenylpiperazine moiety have the potential to modulate the activity of key drug-metabolizing enzymes.

| Piperazine Analogue Class | CYP Isozymes Inhibited |

|---|---|

| Methoxyphenylpiperazine (MeOPP) | CYP2D6 (primary metabolizing enzyme) |

| General Phenylpiperazines | CYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9 |

The this compound moiety is a core component of the novel anti-cancer agent RX-5902 (Supinoxin) , chemically identified as 1-(3,5-Dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine. nih.govnih.gov Extensive research on RX-5902 has demonstrated that it directly targets the DEAD-box RNA helicase p68 (also known as DDX5). nih.govcloudfront.netdrugdiscoverynews.com

RX-5902 is a first-in-class inhibitor that specifically binds to p68 when it is phosphorylated at the Tyrosine 593 residue (Y593 phospho-p68). nih.govnih.gov This binding has been confirmed using drug affinity responsive target stability (DARTS) methods and direct binding assays with radiolabeled RX-5902. nih.gov The functional consequence of this interaction is the inhibition of the β-catenin-dependent ATPase activity of p68, with minimal effect on its RNA-dependent ATPase activity. nih.govnih.gov By inhibiting the p-p68 and β-catenin interaction, RX-5902 prevents the nuclear translocation of β-catenin, which in turn leads to the downregulation of downstream oncogenes such as c-Myc and cyclin D1. nih.govnih.gov This mechanism contributes to the potent anti-proliferative activity of RX-5902 observed in numerous human cancer cell lines, with IC₅₀ values typically in the 10-20 nM range. nih.govmedchemexpress.com

| Parameter | Description |

|---|---|

| Direct Molecular Target | p68 RNA Helicase (DDX5) |

| Specific Binding Site | Y593 phosphorylated-p68 |

| Functional Effect | Inhibition of β-catenin dependent ATPase activity |

| Cellular Outcome | Decreased nuclear β-catenin; Downregulation of c-Myc and cyclin D1 |

| Anti-proliferative Activity (IC₅₀) | 10 - 20 nM in various cancer cell lines |

Specifically, the N-arylpiperazine moiety is a well-known pharmacophore that confers affinity for several neurotransmitter receptors. For instance, N-(2-Methoxyphenyl)piperazine has been utilized as a synthetic building block for the development of ligands targeting serotonin 5-HT₁ₐ receptors as well as dopamine D₂ and D₃ receptors. nih.gov Furthermore, the isomeric N-(4-methoxyphenyl)piperazine has been shown to inhibit the re-uptake of monoamine neurotransmitters. nih.gov These findings suggest that compounds of the arylpiperazine class, including this compound, possess the potential for activity across multiple receptor systems, particularly those within the serotonergic and dopaminergic families.

Structure Activity Relationship Sar and Computational Studies

Identification of Pharmacophoric Requirements for Biological Activity

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For piperazine (B1678402) derivatives, these models are instrumental in identifying the key features that govern their interaction with biological targets.

Research into various piperazine-containing compounds has revealed common pharmacophoric features. For instance, a study on piperazine derivatives targeting the Rev1-CT/RIR protein-protein interaction identified a minimum pharmacophore hypothesis consisting of two aromatic rings and a hydrogen bond donor. This suggests that π-π stacking and hydrophobic interactions are critical for binding. nih.gov Another investigation into sedative-hypnotic 1-(2-pyrimidinyl)piperazine derivatives proposed an 11-feature pharmacophore, highlighting the complexity and specificity of these interactions.

In the context of 1-(3,5-Dimethoxyphenyl)piperazine analogs, a general pharmacophore model for substrates of a novel drug/proton-antiporter at the blood-brain barrier was developed. This model successfully predicted the activity of various psychoactive drugs, including antidepressants and antipsychotics with piperazine moieties. nih.gov For σ1 receptor ligands, a pharmacophore model includes two distal hydrophobic regions and a central positively ionizable nitrogen atom. nih.gov These studies collectively suggest that the key pharmacophoric features for this compound and its derivatives likely involve:

A central, protonatable piperazine nitrogen.

A hydrophobic/aromatic region provided by the 3,5-dimethoxyphenyl ring.

An additional hydrophobic or hydrogen-bonding moiety attached to the second piperazine nitrogen, which can significantly influence selectivity and potency.

The following table summarizes key pharmacophoric features identified in related piperazine derivatives:

| Target/Activity | Key Pharmacophoric Features | Reference |

| Rev1-CT/RIR PPI Inhibition | Two aromatic rings, one hydrogen bond donor | nih.gov |

| Sedative-Hypnotic | 11 features including specific 3D arrangements | |

| Drug/Proton-Antiporter Substrates | Specific 3D arrangement of hydrophobic and hydrogen bonding features | nih.gov |

| σ1 Receptor Binding | Two distal hydrophobic regions, one central positive ionizable nitrogen | nih.gov |

Influence of Substituent Variations on the Dimethoxyphenyl and Piperazine Moieties on Efficacy and Selectivity

Modifications to both the dimethoxyphenyl ring and the substituent on the second piperazine nitrogen have profound effects on the biological activity, efficacy, and selectivity of these compounds.

Dimethoxyphenyl Moiety: The positioning of the methoxy (B1213986) groups on the phenyl ring is critical. The 3,5-dimethoxy substitution pattern is a common feature in many biologically active compounds. The electron-donating nature of the methoxy groups can influence the electronic properties of the aromatic ring and its ability to engage in specific interactions with receptor residues.

Piperazine Moiety and its Substituents: The piperazine ring itself is often considered a privileged scaffold in medicinal chemistry due to its ability to be readily modified at the N4 position, allowing for the introduction of a wide range of substituents. This versatility enables the fine-tuning of a compound's properties.

For example, in a series of 1-aryl-4-(phenylarylmethyl)piperazines, minor structural modifications led to compounds with varying degrees of partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. nih.gov Similarly, in analogs of a 5-HT1A serotonin antagonist, replacing a phthalimide (B116566) moiety with substituted benzamides or bulky alkyl amides significantly improved 5-HT1A affinity and selectivity over α1-adrenergic receptors. nih.gov Specifically, an adamantane-carboxamido group resulted in a 160-fold selectivity for the 5-HT1A receptor. nih.gov

The table below illustrates the impact of substituent variations on the activity of piperazine derivatives from various studies:

| Base Scaffold | Substituent Variation | Effect on Activity/Selectivity | Reference |

| 1-Aryl-4-(phenylarylmethyl)piperazine | Minor structural modifications | Varying degrees of partial agonism at D2 and 5-HT1A receptors | nih.gov |

| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | Replacement of phthalimide with alkyl amides | Improved 5-HT1A affinity and selectivity | nih.gov |

| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | Addition of a bulky adamantane-carboxamido group | 160-fold selectivity for 5-HT1A over α1-adrenergic receptors | nih.gov |

| Spiroethyl phenyl(substituted)piperazine | Substituents on the phenyl ring | Influenced binding affinity at 5-HT1A and adrenergic α1d receptors | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are powerful predictive tools in drug design.

For arylpiperazine derivatives, QSAR studies have been successfully employed to understand their interactions with various receptors. A 3D-QSAR model for arylpiperazine derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1A receptor agonists suggested that the hydrophobic part of the aromatic region and electron-withdrawing features are crucial for agonist activity. nih.gov Another QSAR study on arylpiperazines targeting the 5-HT1A and α1-adrenergic receptors identified specific structural features that influence activity and selectivity. nih.gov For instance, a bromine atom at the meta-position of the phenyl ring was found to be conducive to activity. nih.gov

In a study of spiroethyl phenyl(substituted)piperazine derivatives, QSAR analysis revealed that for the 5-HT1A receptor, a substituent with higher molar refraction at the 2-position and a positive field effect at the 3-position were beneficial for binding affinity. nih.gov Conversely, for the adrenergic α1d receptor, a less bulky group at the 3-position and a substituent with low polarizability at the 5-position enhanced binding. nih.gov Such models allow for the in silico design of new compounds with potentially improved potency and selectivity. For instance, based on a QSAR model, two new disubstituted compounds with high theoretical binding affinities for the 5-HT1A receptor were designed. nih.gov

A comparative QSAR investigation on 3,5-bis(arylidene)-4-piperidone derivatives found that molecular density and topological indices were key determinants of their cytotoxic properties. nih.gov Furthermore, a QSAR study on piperazine-based mTORC1 inhibitors identified that the lowest unoccupied molecular orbital (LUMO) energy, electrophilicity index, molar refractivity, aqueous solubility, topological polar surface area, and refractive index were significantly correlated with their inhibitory activity. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide a detailed view of how a ligand, such as this compound, can bind to its target receptor at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the stability of the ligand-receptor complex over time. These methods were used to study arylpiperazine derivatives as 5-HT1A receptor agonists, where a homology model of the receptor was generated for the docking studies. nih.gov The subsequent MD simulations helped to predict the stability of the receptor-ligand complexes. nih.gov

In another study, molecular docking was used to investigate the binding of piperazine derivatives to the 5-HT1A receptor, revealing key interactions at a molecular level. nih.gov Similarly, MD simulations were employed to identify phenyl-piperazine scaffolds as potential inhibitors of the eIF4A1 ATP-binding site. nih.gov These simulations can reveal crucial conformational changes in the target protein upon ligand binding. nih.gov

The combination of different docking protocols, such as rigid receptor docking, induced fit docking (IFD), and quantum polarized ligand docking, can enhance the accuracy of binding mode prediction. nih.gov IFD, in particular, was found to accurately predict the binding mode of inhibitors in one study. nih.gov Subsequent MD simulations confirmed the stability of the identified intermolecular hydrogen bonds. nih.gov

Cheminformatics and Data Mining for SAR Insights from Public Databases

Cheminformatics and the mining of large public chemical databases like PubChem and ChEMBL are becoming increasingly valuable for discovering novel structure-activity relationships. These databases contain vast amounts of information on chemical structures and their associated biological activities.

By employing computational tools, it is possible to screen these databases for compounds that are structurally similar to a query molecule, such as this compound, and to analyze their reported biological activities. This approach can lead to the identification of new potential targets and off-target effects. nih.gov

A method known as quantitative series enrichment analysis (QSEA) can be applied to SAR tables generated from database searches to capture trends and develop 3D-QSAR models. nih.gov This demonstrates the potential of leveraging public data to gain SAR insights without the need for de novo synthesis and testing. Virtual screening of databases like the ChemDiv database is another common strategy to identify novel hit compounds. chemdiv.com These screening efforts can be guided by pharmacophore models or docking studies to filter large libraries of compounds down to a manageable number for further investigation.

Preclinical Efficacy and Potential Therapeutic Applications

Neuropharmacological Efficacy and Central Nervous System (CNS) Effects

The piperazine (B1678402) class of compounds is well-represented in drugs targeting the central nervous system. nih.gov Derivatives of phenylpiperazine, in particular, have been extensively studied for their potential to treat a variety of neurological and psychiatric conditions. nih.gov

The interaction of 1-(3,5-Dimethoxyphenyl)piperazine and its related analogues with serotonin (B10506) receptors makes them a subject of significant interest in the study of mood disorders and anxiety. ontosight.ai The serotonergic system, especially the 5-HT1A receptor, is a critical target in the treatment of depression and anxiety disorders. nih.govnih.gov Alterations in 5-HT1A receptor function have been observed in patients with depression. nih.gov

Animal models are crucial for investigating the underlying neurobiology of these disorders and for the initial screening of potential therapeutic agents. nih.govnih.gov Stress-based models, such as the chronic unpredictable stress (CUS) model in rodents, are used to induce behaviors that mimic human depression, like anhedonia (the inability to feel pleasure). nih.gov The efficacy of new compounds in reversing these behaviors provides a strong indication of their potential antidepressant effects. nih.govnih.gov The study of piperazine derivatives in these models helps to elucidate their mechanisms of action, often involving modulation of the serotonergic and other neurotransmitter systems like the GABAergic pathway. nih.gov

The potential anxiolytic (anxiety-reducing) and antidepressant-like effects of piperazine derivatives are evaluated using a range of established behavioral tests in animals. For instance, the forced swim test (FST) in mice and rats is a common assay for screening antidepressant potential. nih.govnih.gov In this test, a reduction in the duration of immobility is interpreted as an antidepressant-like effect.

Similarly, anxiolytic-like properties are often assessed using the elevated plus maze (EPM) and the four-plate test in rodents. nih.govnih.gov An increase in the time spent in the open arms of the EPM, for example, suggests a reduction in anxiety. Studies on various phenylpiperazine derivatives have demonstrated potent antidepressant and anxiolytic-like activities in these models, sometimes comparable or even stronger than reference drugs like imipramine (B1671792) and diazepam. nih.govnih.gov Research into specific derivatives has shown that their anxiolytic and antidepressant-like actions are mediated through the serotonergic system, particularly via the 5-HT1A receptor. nih.govnih.gov

Anticancer Potential

Beyond its neuropharmacological profile, the this compound scaffold and its derivatives have been explored for their potential as anticancer agents. ontosight.ai The versatility of the piperazine chemical structure allows for modifications that can lead to potent cytotoxic effects against various cancer cells. ontosight.aiepa.gov

Derivatives of this compound have been evaluated for their ability to kill cancer cells and inhibit their growth in laboratory settings. These in vitro studies utilize human cancer cell lines, which are populations of cancer cells grown in culture.

Commonly used cell lines for this purpose include:

MCF-7: A human breast adenocarcinoma cell line. researchgate.netjksus.orgnih.govresearchgate.net

A549: A human lung carcinoma cell line. researchgate.netjksus.orgnih.govresearchgate.netmdpi.com

DU-145: A human prostate carcinoma cell line. mdpi.com

Studies have shown that various derivatives can exhibit significant, dose-dependent cytotoxic effects against these and other cancer cell lines, such as HepG2 (liver carcinoma) and HCT-116 (colon carcinoma). jksus.orgnih.gov The potency of these compounds is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For some derivatives, these IC50 values are in the nanomolar or low micromolar range, indicating high potency. researchgate.netnih.gov For example, certain quinoline (B57606) derivatives incorporating a piperazine moiety have shown IC50 values as low as 3.1 µg/mL against MCF-7 cells and 9.96 µg/mL against A549 cells. nih.gov

| Compound Type | Cell Line | IC50 Value | Source |

|---|---|---|---|

| Indoloquinoline Derivative (BAPPN) | MCF-7 (Breast) | 3.1 µg/mL | nih.gov |

| Indoloquinoline Derivative (BAPPN) | A549 (Lung) | 9.96 µg/mL | nih.gov |

| Indoloquinoline Derivative (BAPPN) | HepG2 (Liver) | 3.3 µg/mL | nih.gov |

| Benzimidazole (B57391) Derivative (se-182) | A549 (Lung) | 15.80 µM | jksus.org |

| Benzimidazole Derivative (se-182) | MCF-7 (Breast) | 32.73 µM | jksus.org |

To understand how these compounds kill cancer cells, researchers investigate their underlying molecular mechanisms. Two of the most common mechanisms identified for piperazine derivatives are the induction of apoptosis and the disruption of the cell cycle.

Apoptosis , or programmed cell death, is a natural and orderly process that eliminates damaged or unwanted cells. Many anticancer drugs work by triggering this process in cancer cells. Evidence for apoptosis induction by piperazine derivatives includes observations of DNA fragmentation and the regulation of key apoptosis-related proteins, such as increasing the expression of the pro-apoptotic protein BAX while decreasing anti-apoptotic proteins like Bcl-2. researchgate.netnih.gov

Cell cycle arrest is another key mechanism. The cell cycle is the series of events that take place in a cell leading to its division and duplication. By arresting the cell cycle at a specific phase (e.g., G1 or G2/M), these compounds can prevent cancer cells from proliferating. researchgate.netnih.govnih.gov For instance, some derivatives have been shown to cause a significant arrest of cancer cells in the G2/M phase, which precedes cell division. epa.govresearchgate.netnih.gov This is sometimes achieved by interfering with the formation of microtubules, which are essential structures for cell division. researchgate.net

A promising strategy in cancer therapy is the use of combination treatments, where a new agent is used alongside an established chemotherapeutic drug. mdpi.com The goal is to achieve a synergistic effect, meaning the combined effect of the two drugs is greater than the sum of their individual effects. mdpi.com This can lead to increased efficacy, the ability to overcome drug resistance, or the potential to use lower doses of toxic chemotherapy drugs. mdpi.com

Derivatives of this compound have been investigated for their synergistic potential. epa.gov Studies have shown that some of these compounds can enhance the cytotoxic effects of conventional drugs like doxorubicin (B1662922), cisplatin (B142131), and docetaxel (B913) in various cancer cell lines. epa.govmdpi.comnih.gov For example, a fluoro quinoxalinyl-piperazine derivative demonstrated a synergistic cytotoxic effect when combined with drugs such as paclitaxel (B517696) and doxorubicin. epa.gov This suggests that such compounds could have a role in combination therapies, potentially improving treatment outcomes for patients with resistant cancers. epa.gov

Activity against Drug-Resistant Cancer Phenotypes

The development of new agents to overcome drug resistance is a critical goal in oncology. Piperazine-containing compounds have demonstrated significant potential as anticancer agents, with some showing higher potency than established chemotherapeutic drugs like cisplatin and doxorubicin in certain studies. nih.gov The antitumor effect is a major biological activity associated with piperazine-conjugated structures. mdpi.com

Research into novel piperazine derivatives has shown promising antiproliferative activity across a diverse panel of human cancer cell lines. For instance, vindoline-piperazine conjugates have been synthesized and evaluated for their efficacy. Specific derivatives displayed potent growth inhibition against cell lines known for their challenging treatment profiles. mdpi.com One such conjugate, containing a 1-bis(4-fluorophenyl)methyl piperazine moiety, was particularly effective against melanoma and breast cancer cell lines, inducing a growth rate reduction of -98.17% in the SK-MEL-5 melanoma line and -86.10% in the MDA-MB-231/ATCC breast cancer line. mdpi.com Another derivative demonstrated significant activity against colon cancer (COLO-205, -90.33% growth rate) and melanoma (SK-MEL-5, -92.46% growth rate). mdpi.com

These findings suggest that incorporating the piperazine scaffold is a viable strategy for developing potent and selective anticancer agents that may circumvent existing resistance mechanisms. nih.gov

Table 1: Growth Inhibition by Piperazine Derivatives in Human Cancer Cell Lines

| Compound Type | Cancer Type | Cell Line | Growth Rate (%) |

|---|---|---|---|

| Vindoline-Piperazine Conjugate (17) | Melanoma | SK-MEL-5 | -98.17 |

| Vindoline-Piperazine Conjugate (17) | Breast Cancer | MDA-MB-231/ATCC | -86.10 |

| Vindoline-Piperazine Conjugate (28) | Colon Cancer | COLO-205 | -90.33 |

| Vindoline-Piperazine Conjugate (28) | Melanoma | SK-MEL-5 | -92.46 |

Data sourced from a study on novel vindoline-piperazine conjugates. mdpi.com

Functional Interference with β-Catenin Pathway via p68 RNA Helicase

The DEAD box RNA helicase p68 (also known as DDX5) is a key protein implicated in the progression of several cancers, including breast, colon, and prostate cancer. nih.govbiorxiv.org It acts as a transcriptional co-activator and plays a crucial role in cell proliferation and transformation. biorxiv.org One of the critical mechanisms through which p68 exerts its oncogenic effects is by modulating the Wnt/β-catenin signaling pathway. nih.gov

Research has demonstrated that p68 can form a complex with nuclear β-catenin, enhancing the transcription of target genes. plos.org A key event in this process is the ability of phosphorylated p68 to displace the scaffolding protein Axin from β-catenin. nih.gov This displacement prevents the degradation of β-catenin, facilitating its nuclear translocation and subsequent interaction with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate gene expression. plos.orgnih.gov This functional interplay between p68 and β-catenin is considered a critical step in cancer progression, and its disruption is a target for therapeutic intervention. plos.org The development of small molecules that can interfere with the p68-β-catenin interaction represents a promising strategy for cancer therapy.

Modulation of Oncogenic Gene Expression (e.g., c-Myc, cyclin D1, p-c-Jun)

The functional interference with the p68/β-catenin axis has direct consequences on the expression of key oncogenic genes that drive cell cycle progression and proliferation. The activation of β-catenin through p68 leads to the upregulation of well-known target genes such as c-Myc and cyclin D1. biorxiv.org

Studies have shown that phosphorylation of p68 can lead to increased expression of both cyclin D1 and c-Myc. biorxiv.org Cyclin D1 is a critical regulator of the G1-S phase transition in the cell cycle, and its overexpression is a hallmark of many cancers. Similarly, c-Myc is a potent oncoprotein that controls cell growth, proliferation, and apoptosis. The ability of p68 to co-activate the promoters of these genes underscores its role as a significant oncogenic factor. biorxiv.org Therefore, compounds that inhibit the function of p68 or its interaction with β-catenin are expected to downregulate the expression of these oncogenes, thereby inhibiting tumor growth.

Table 2: Oncogenes Modulated by the p68/β-Catenin Pathway

| Gene | Function | Role in Cancer |

|---|---|---|

| c-Myc | Transcription factor | Controls cell growth, proliferation, apoptosis |

| Cyclin D1 | Cell cycle regulator | Promotes G1-S phase transition |

| p-c-Jun | Transcription factor component (AP-1) | Involved in proliferation, survival, and invasion |

This table summarizes key oncogenes whose expression is influenced by the p68/β-catenin signaling axis. biorxiv.org

Anti-inflammatory and Analgesic Properties

The piperazine heterocycle is a structural component found in various compounds developed for their anti-inflammatory properties. nih.gov The search for novel anti-inflammatory agents often involves the synthesis of derivatives containing this scaffold. Research has explored chalcone (B49325) derivatives bearing a bispiperazine linker for their anti-inflammatory activity. nih.gov The mechanism of action for many such compounds involves the inhibition of key inflammatory mediators. For example, some piperazine-containing molecules have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. nih.gov Furthermore, the anti-inflammatory effects can be related to the downregulation of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov

Antioxidant Activities and Mitigation of Oxidative Stress

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in the pathogenesis of numerous diseases. nih.govnih.gov Derivatives of this compound have been specifically investigated for their antioxidant potential. A study on a series of novel 1,4-disubstituted piperazine-2,5-dione derivatives, structurally related to the title compound, evaluated their ability to protect against hydrogen peroxide (H₂O₂)-induced oxidative damage in SH-SY5Y neuroblastoma cells. nih.govnih.gov

The findings indicated that these compounds could effectively protect cells from oxidative injury. nih.gov Mechanistic investigations revealed that the protective effects were achieved by decreasing ROS production and stabilizing the mitochondrial membrane potential, which in turn restrains cell apoptosis. nih.govnih.gov One of the most potent compounds in the series was shown to promote cell survival through a positive-feedback loop involving IL-6 and the transcription factor Nrf2, a master regulator of the antioxidant response. nih.gov These results highlight the potential of this class of piperazine derivatives as candidates for treating conditions associated with oxidative stress. nih.govnih.gov

Antimicrobial and Antiviral Effects

The piperazine moiety is a well-established pharmacophore in the development of antimicrobial agents, dating back to its inclusion in second-generation antibiotics. nih.gov Numerous studies have focused on synthesizing and evaluating piperazine derivatives for their activity against a broad spectrum of pathogens, including bacteria and fungi. eurekaselect.commdpi.com

The antimicrobial efficacy of these compounds is highly dependent on the nature of the substituents on the piperazine ring. eurekaselect.com For example, a series of 1-((3,4-dimethoxyphenyl)(substituted-phenyl))-substituted-piperazine analogs were synthesized and tested for antimicrobial activity, with some compounds showing higher potency than standard drugs. eurekaselect.com Other research on N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) showed significant antibacterial activity, particularly against Gram-negative bacteria like E. coli. mdpi.com Similarly, piperazine-methacrylate polymers have exhibited efficient antimicrobial action against E. coli, S. aureus, and Candida albicans. nih.gov

Other Emerging Biological Activities (e.g., Antidiabetic, Antimycobacterial)

Beyond the applications in oncology and infectious diseases, the versatile piperazine scaffold has been explored for other therapeutic uses.

Antidiabetic Activity: Piperazine derivatives have been investigated as potential treatments for type II diabetes. nih.gov One approach involves the inhibition of the α-glucosidase enzyme, which plays a role in the rapid generation of blood glucose. Certain novel benzimidazole derivatives containing a piperazine structure have been reported to be effective α-glucosidase inhibitors. nih.gov

Antimycobacterial Activity: The search for new treatments for tuberculosis has also included the evaluation of piperazine-containing compounds. In a study evaluating a range of biological activities, piperazine derivatives were specifically tested for their antimycobacterial effects, indicating an interest in this scaffold for developing new drugs against Mycobacterium tuberculosis. eurekaselect.com

Pharmacokinetics and Biotransformation Research

In Vitro Metabolic Stability and Metabolite Profiling in Hepatic Systems

For arylpiperazine derivatives, metabolic stability can vary significantly based on their structural features. plos.org Studies on related piperazine (B1678402) compounds have demonstrated that in vitro metabolic stability assays, often conducted with human liver microsomes in the presence of cofactors like NADPH, are crucial for understanding their metabolic pathways. plos.org The rate of disappearance of the parent compound over time allows for the calculation of key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to predict in vivo behavior. thermofisher.comnuvisan.com

Metabolite profiling of piperazine-containing compounds in human liver microsomes has revealed several common biotransformation pathways. These include hydroxylation of the aromatic ring and degradation of the piperazine moiety. researchgate.netresearchgate.net For instance, research on 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) showed that O-demethylation was a major metabolic step. researchgate.net Similarly, studies with other piperazine derivatives have identified mono-hydroxylated and O-demethylated metabolites. nih.gov The specific metabolites formed from 1-(3,5-Dimethoxyphenyl)piperazine would likely involve similar pathways, such as O-demethylation of the methoxy (B1213986) groups and hydroxylation of the phenyl ring or the piperazine ring.

Table 1: In Vitro Metabolic Parameters

| Parameter | Description | Relevance |

| In Vitro Half-life (t½) | The time required for 50% of the parent compound to be metabolized in an in vitro system. thermofisher.com | A shorter half-life suggests more rapid metabolism and potentially lower bioavailability. |

| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug, independent of blood flow. thermofisher.comnuvisan.com | Used to predict hepatic clearance and dose. nuvisan.com |

Characterization of Enzyme Inhibition and Induction Potentials, particularly Cytochrome P450 Isoforms

Cytochrome P450 (CYP) enzymes are a superfamily of proteins responsible for the metabolism of a vast number of drugs. nih.gov Therefore, assessing the potential of a new chemical entity to inhibit or induce these enzymes is a critical step in drug development to avoid potential drug-drug interactions. nih.govnih.gov

Enzyme Inhibition:

Piperazine derivatives have been shown to possess inhibitory activity against various CYP isoforms. researchgate.net For example, benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) demonstrated significant inhibition of CYP2D6, CYP1A2, and CYP3A4. researchgate.net The inhibitory potential of this compound against specific CYP isoforms would need to be determined through dedicated in vitro studies using human liver microsomes and a panel of probe substrates for each major CYP enzyme (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.govmdpi.com

Inhibition can be reversible (competitive, non-competitive, or mixed) or irreversible (time-dependent). nih.govmdpi.com Time-dependent inhibition, which involves the formation of a reactive metabolite that covalently binds to the enzyme, is of particular concern as it can lead to more prolonged and potent drug interactions. youtube.com

Enzyme Induction:

CYP induction is a process where a drug increases the synthesis of CYP enzymes, leading to accelerated metabolism of other drugs. nih.gov This process is typically mediated by nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). nih.gov Induction studies are usually conducted using fresh or cryopreserved hepatocytes, as these cells contain the necessary cellular machinery for gene transcription and protein synthesis. thermofisher.com The potential for this compound to induce major CYP isoforms like CYP1A2, CYP2B6, and CYP3A4 would be evaluated by measuring changes in mRNA levels and/or enzyme activity after exposure to the compound.

Table 2: Key Cytochrome P450 Isoforms and Their Relevance

| CYP Isoform | Common Substrates | Relevance in Drug Metabolism |

| CYP1A2 | Caffeine, Theophylline | Metabolizes several clinically important drugs. researchgate.net |

| CYP2C9 | Warfarin, Diclofenac | Important for the metabolism of many nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov |

| CYP2C19 | Omeprazole, Clopidogrel | Subject to genetic polymorphisms, leading to variable drug responses. |

| CYP2D6 | Dextromethorphan, Codeine | Highly polymorphic enzyme responsible for metabolizing many antidepressants and antipsychotics. researchgate.netresearchgate.net |

| CYP3A4/5 | Testosterone, Midazolam | The most abundant CYP isoform in the human liver, metabolizing over 50% of currently marketed drugs. nih.govnih.gov |

Identification and Characterization of Reactive Metabolites

Reactive metabolites are chemically unstable molecules that can covalently bind to cellular macromolecules, such as proteins and DNA, potentially leading to toxicity. The formation of reactive metabolites is a significant safety concern in drug development.

The piperazine ring itself can be a source of reactive intermediates through the formation of an iminium ion. nih.gov These electrophilic species can be "trapped" in vitro by nucleophilic reagents like potassium cyanide or glutathione (B108866) (GSH), allowing for their detection and characterization by mass spectrometry. nih.gov For example, studies on other compounds containing a piperazine ring have successfully used these trapping agents to identify cyano and GSH adducts. nih.gov

Given the structure of this compound, potential sites for bioactivation include the piperazine nitrogen atoms. The formation of reactive metabolites would be investigated by incubating the compound in human liver microsomes in the presence of trapping agents and analyzing the resulting stable adducts.

Biodistribution Studies in Preclinical Models

Biodistribution studies are essential for understanding how a compound and its metabolites are distributed throughout the body. These studies are typically conducted in preclinical animal models, such as mice or rats, and often involve the use of radiolabeled compounds to facilitate detection and quantification in various tissues and organs. nih.govnih.gov

The data from biodistribution studies provide insights into tissue-specific accumulation, which can be correlated with both efficacy and potential toxicity. For instance, high concentrations in the liver might be expected for a compound that is extensively metabolized, while accumulation in the brain would be necessary for a centrally acting drug. nih.gov

For this compound, a biodistribution study would involve administering a labeled version of the compound to preclinical models and measuring its concentration in key organs (e.g., liver, kidneys, brain, heart, lungs) at various time points. nih.gov This would provide a comprehensive picture of its absorption, distribution, and elimination profile in a whole-organism context.

Comprehensive Metabolite Identification and Structural Characterization

A thorough understanding of a compound's metabolic fate requires the identification and structural elucidation of its major metabolites. This is typically achieved using a combination of in vitro and in vivo studies, with analysis performed by high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-MS/MS). plos.orgnih.gov

For this compound, metabolite identification studies would involve incubating the compound with human and animal liver microsomes and hepatocytes, as well as analyzing samples from in vivo studies (e.g., plasma, urine, and feces). researchgate.net The mass spectral data would be used to propose structures for the metabolites, which could then be confirmed by comparison with synthetically prepared reference standards. nih.gov

Common metabolic pathways for arylpiperazines include N-dealkylation, aromatic hydroxylation, and O-demethylation. researchgate.netresearchgate.net It is anticipated that the metabolites of this compound would include products of single and double O-demethylation, as well as various hydroxylated species on both the phenyl and piperazine rings.

Advanced Research Methodologies and Techniques in 1 3,5 Dimethoxyphenyl Piperazine Research

In Vitro Assay Systems for Biological and Pharmacological Profiling

In vitro assays are foundational in early-stage drug discovery, offering a controlled environment to assess the direct effects of a compound on biological targets. These systems are critical for determining cellular responses and receptor interactions, providing the initial data needed to justify further investigation.

Cell-based Assays for Proliferation, Viability, and Apoptosis

To understand the potential cytostatic or cytotoxic effects of piperazine (B1678402) derivatives, a variety of cell-based assays are employed. These assays measure fundamental cellular processes such as proliferation (cell division), viability (metabolic activity), and apoptosis (programmed cell death). murigenics.comfishersci.eunih.gov

Commonly used methods include:

MTT and MTS Assays: These are colorimetric assays that measure the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert a tetrazolium salt (like MTT or MTS) into a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells. nih.govmdpi.comnih.gov

ATP Assays: The quantity of ATP is a direct indicator of metabolically active, viable cells. Luminescent assays, such as the CellTiter-Glo® assay, lyse cells to release ATP, which then participates in a luciferase reaction to produce a light signal proportional to the ATP concentration. fishersci.eu

Apoptosis Assays: To determine if a compound induces programmed cell death, researchers use techniques that detect key apoptotic markers. Flow cytometry can be used to measure the externalization of phosphatidylserine (B164497) via Annexin V staining or to detect the activity of executioner enzymes like caspase-3 and -7 using fluorescent substrates. murigenics.comfishersci.eu

In studies of related piperazine compounds, these assays have been instrumental. For instance, research on a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives used MTT assays to evaluate cytotoxicity against 4T1 breast cancer cells and normal 3T3 fibroblast cells, demonstrating the compounds' potential for selective anticancer activity. mdpi.com Similarly, another study on new phenylpiperazine derivatives of 1,2-benzothiazine utilized MTT assays to assess the viability of MCF7 cancer cells and non-cancerous MCF10A cells over 24, 48, and 72-hour periods. nih.gov

Cytotoxicity of Phenylpiperazine Derivatives on Breast Cell Lines

| Compound Series | Target Cell Line | Assay Method | Key Finding | Reference |

|---|---|---|---|---|

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | 4T1 (Breast Cancer), 3T3 (Normal Fibroblast) | MTT Assay | Compounds showed minor toxicity to normal cells but were toxic to 4T1 cancer cells. | mdpi.com |

| Phenylpiperazine derivatives of 1,2-benzothiazine | MCF7 (Breast Cancer), MCF10A (Non-cancerous Breast) | MTT Assay | Derivatives with specific substitutions (e.g., dichlorine) showed the highest cytotoxicity against both cell lines. | nih.gov |

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a crucial technique for determining how strongly a compound binds to a specific receptor. nih.gov This is particularly relevant for 1-(3,5-Dimethoxyphenyl)piperazine, as many piperazine derivatives are known to interact with neurotransmitter receptors, such as serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. ontosight.ai The assay involves incubating a biological sample containing the receptor (e.g., brain tissue homogenates) with a radiolabeled ligand (a molecule known to bind to the target receptor). The test compound is then added at various concentrations to compete with the radioligand for binding sites.

By measuring the displacement of the radioligand, researchers can determine the binding affinity of the test compound, typically expressed as an inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. These assays can screen compounds against a panel of receptors to establish a selectivity profile.

For example, a study on (2-methoxyphenyl)piperazine derivatives used radioligand binding assays to evaluate their affinity for the 5-HT1A receptor. nih.gov The results showed that certain structural modifications led to compounds with very high affinity, demonstrating the utility of this method in guiding structure-activity relationship (SAR) studies. nih.gov

Binding Affinities of (2-Methoxyphenyl)piperazine Derivatives at 5-HT1A Receptors

| Compound Type | Assay Target | Key Finding | Reference |

|---|---|---|---|

| Derivatives with cis-bicyclo[3.3.0]octane, norbornane, and norbornene groups | 5-HT1A Receptor | Compounds exhibited high affinity with Ki values ranging from 0.12 to 0.63 nM and were 2-10 times more potent than the reference compound NAN-190. | nih.gov |

Enzyme Activity Assays for Target Functionality

Beyond receptor binding, it is often necessary to determine if a compound inhibits or activates a specific enzyme. Enzyme activity assays are designed to measure the rate at which an enzyme converts its substrate into a product, and how this rate is affected by the presence of a test compound. nih.govfrontiersin.org These assays are critical for understanding a compound's mechanism of action, especially in fields like oncology and neurodegeneration.

For instance, piperazine-containing compounds have been investigated as inhibitors of enzymes like histone deacetylases (HDACs), which play a role in gene transcription and cell proliferation. nih.gov In one study, newly synthesized hydroxamates with a piperazine linker were evaluated for their inhibitory action on human HDAC enzymes, with IC50 values (the concentration required to inhibit 50% of enzyme activity) being determined. nih.gov Other research has explored piperazine derivatives as inhibitors of enzymes relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1). acs.org

In Vivo Preclinical Models for Efficacy and Mechanistic Studies

Following promising in vitro results, compounds are advanced to in vivo studies using animal models. These preclinical models are indispensable for evaluating a compound's efficacy, understanding its physiological effects in a complex living system, and gathering data to support potential clinical trials.

Animal Models for Central Nervous System Disorders

Given that many piperazine derivatives target CNS receptors, animal models of neurological and psychiatric disorders are essential for their evaluation. ontosight.ai These models aim to replicate aspects of human conditions such as Alzheimer's disease, Parkinson's disease, anxiety, and depression.

Examples of relevant models include:

Models of Alzheimer's Disease: Transgenic mouse models that overexpress proteins involved in Alzheimer's pathology, such as amyloid precursor protein (APP) and Tau, are used to test compounds for their ability to reduce plaque deposition, prevent neurofibrillary tangles, and improve cognitive deficits. nih.gov

Behavioral Models for Anxiety and Depression: Standardized tests like the elevated plus-maze, forced swim test, and tail suspension test are used to assess anxiolytic-like or antidepressant-like activity in rodents.

Drug Discrimination Studies: In this behavioral pharmacology paradigm, animals are trained to recognize the internal state produced by a specific drug. This model can be used to determine if a new compound has similar subjective effects to known drugs of abuse or therapeutic agents. nih.gov

Research on novel N,N'-disubstituted piperazines has shown that these compounds can reduce both amyloid and Tau pathology and improve memory in animal models of Alzheimer's disease, highlighting the power of these models in preclinical validation. nih.gov

Xenograft and Syngeneic Tumor Models in Oncology Research

In oncology research, animal models are crucial for assessing the antitumor efficacy of new compounds. The two most common types are xenograft and syngeneic models.

Xenograft Models: These models involve implanting human cancer cells or tissues into immunodeficient mice. nih.gov A significant advancement is the patient-derived xenograft (PDX) model, where a tumor from a human patient is directly implanted into a mouse. nih.govyoutube.com PDX models are considered more representative of patient tumors and are valuable for testing targeted therapies and studying drug resistance. youtube.com

Syngeneic Models: In these models, murine tumor cells are implanted into immunocompetent mice of the same genetic background. youtube.com The key advantage of this system is the presence of a fully functional immune system, which is essential for evaluating immunotherapies, such as checkpoint inhibitors, and understanding the interaction between the compound, the tumor, and the host immune response. youtube.com

While the piperazine scaffold is found in compounds with reported antiproliferative activity, specific studies of this compound in these oncology models are not widely documented in the current literature. researchgate.net However, related hybrid molecules, such as a novel triazole-piperazine compound, have demonstrated significant antitumor activity in a human osteosarcoma xenograft nude mouse model, reducing tumor progression and metastasis. nih.gov

Animal Models for Pain and Inflammation

In the investigation of the pharmacological properties of this compound and its analogs, various animal models are employed to assess their potential analgesic and anti-inflammatory effects. These models are crucial for understanding the compound's mechanism of action and its efficacy in a biological system before any clinical consideration.

Commonly utilized models for inflammatory pain include the induction of inflammation using agents like carrageenan or Complete Freund's Adjuvant (CFA). encyclopedia.pubmdpi.com For instance, the carrageenan-induced paw edema test is a standard model to evaluate anti-inflammatory activity. nih.gov In this model, the injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time. A reduction in paw volume in animals treated with the test compound compared to a control group indicates anti-inflammatory potential.

To assess antinociceptive (pain-relieving) effects, researchers use models such as the acetic acid-induced writhing test and the formalin test. nih.gov The writhing test involves injecting a dilute solution of acetic acid into the peritoneal cavity of a mouse, which causes characteristic stretching and writhing movements. The number of writhes is counted, and a decrease in this number in compound-treated animals suggests analgesic activity. nih.gov